molecular formula C23H20F2N2O7 B12347591 [(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate

[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate

Cat. No.: B12347591
M. Wt: 474.4 g/mol
InChI Key: TYQUTULRMBQVBO-ISJRUSPKSA-N
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Description

[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate is a complex organic compound with a unique structure that includes benzoyloxy and diazinan-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate typically involves multiple steps. The process begins with the preparation of the oxolan ring, followed by the introduction of the benzoyloxy and diazinan-1-yl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The benzoyloxy and diazinan-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins and enzymes makes it a useful tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of [(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate
  • [(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol]

Uniqueness

[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate is unique due to its specific stereochemistry and the presence of both benzoyloxy and diazinan-1-yl groups These features give it distinct chemical and biological properties that are not found in similar compounds

Properties

Molecular Formula

C23H20F2N2O7

Molecular Weight

474.4 g/mol

IUPAC Name

[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H20F2N2O7/c24-17-18(33-21(30)15-9-5-2-6-10-15)23(25,13-32-20(29)14-7-3-1-4-8-14)34-19(17)27-12-11-16(28)26-22(27)31/h1-10,17-19H,11-13H2,(H,26,28,31)/t17-,18+,19-,23-/m1/s1

InChI Key

TYQUTULRMBQVBO-ISJRUSPKSA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4)F

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)(COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4)F

Origin of Product

United States

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